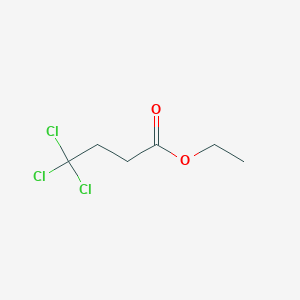
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane
Übersicht
Beschreibung
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is a chemical compound that belongs to the family of dioxolanes. It is commonly used as a solvent in various chemical reactions due to its unique properties. The compound has a molecular formula of C7H14O2 and a molecular weight of 130.19 g/mol.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane is not well understood. However, it is believed that the compound acts as a polar solvent due to its high dielectric constant. This property allows it to dissolve polar molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane. However, studies have shown that the compound has low toxicity and is not harmful to human health when used in appropriate amounts.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane in lab experiments include its high boiling point, low toxicity, and ability to dissolve polar molecules. These properties make it an ideal solvent for various chemical reactions. However, the limitations of using the compound include its high cost and limited availability.
Zukünftige Richtungen
For the use of 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane in scientific research include the synthesis of chiral compounds, extraction of essential oils from plants, and the synthesis of new materials.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane has various scientific research applications. It is commonly used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound is also used as a solvent in the extraction of essential oils from plants. Furthermore, it is used as a reagent in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
2-methyl-2-(2-methylpropyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6-8(3)9-4-5-10-8/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDPBHMGKJNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339910 | |
| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-08-7 | |
| Record name | 1,3-Dioxolane, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)

![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)

![Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate](/img/structure/B3049288.png)
![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)


![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)


